N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H15ClN4O2 and its molecular weight is 366.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
These compounds likely interact with their targets, such as CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction could result in changes to the cell cycle, potentially leading to cell death in cancer cells .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of these compounds’ actions could include cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to interact with various enzymes and proteins . For instance, some pyrimidine derivatives have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation
Cellular Effects
Related pyrimidine derivatives have been shown to have cytotoxic activities against various cell lines . These compounds have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116
Molecular Mechanism
Related pyrimidine derivatives have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . These compounds have been shown to fit well into the CDK2 active site through essential hydrogen bonding
Temporal Effects in Laboratory Settings
Related pyrimidine derivatives have been shown to exert significant alterations in cell cycle progression over time
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various biological processes
Properties
IUPAC Name |
N-(2-chlorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-6-5-9-24-16(11)22-17-12(19(24)26)10-15(23(17)2)18(25)21-14-8-4-3-7-13(14)20/h3-10H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRTTXLSSFKBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.